molecular formula C9H11NO B1268277 2-Amino-1-(p-tolyl)ethanone CAS No. 69872-37-3

2-Amino-1-(p-tolyl)ethanone

Cat. No.: B1268277
CAS No.: 69872-37-3
M. Wt: 149.19 g/mol
InChI Key: FUFAHIJREMQVPV-UHFFFAOYSA-N
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Description

2-Amino-1-(p-tolyl)ethanone (2-APE) is an organic compound belonging to the class of ketones. It is a colorless, viscous liquid with a sweet odor. 2-APE is used as a precursor for synthesis of many compounds and as a reagent in chemical reactions. It is also used in pharmaceuticals and as a flavoring in food products.

Scientific Research Applications

Synthesis of Novel Derivatives

2-Amino-1-(p-tolyl)ethanone is utilized in the synthesis of various novel compounds. For instance, its interaction with p-tolyl sulphonamide and subsequent treatments lead to the formation of a range of derivatives, including thiazole and thiophene derivatives. These compounds have shown potential applications in anticancer therapy, particularly for liver and breast cancer (Hessien, Kadah, & Marzouk, 2009)(Hessien, Kadah, & Marzouk, 2009).

Photoremovable Protecting Group

The compound is also studied for its role as a photoremovable protecting group for carboxylic acids. This application is significant in the field of organic synthesis, where protecting groups play a crucial role in the step-wise construction of complex molecules (Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003)(Atemnkeng, Louisiana, Yong, Vottero, & Banerjee, 2003).

Microwave-Assisted Synthesis

It's also instrumental in the microwave-assisted synthesis of various derivatives, such as thieno[2,3-b]pyridin-2-amine and 3-methylisothiazolo[5,4-b]pyridine. This research highlights the efficiency of microwave-assisted methods in organic synthesis, offering advantages in terms of reduced reaction times and enhanced yields (Ankati & Biehl, 2010)(Ankati & Biehl, 2010).

Antimicrobial Activity

Another important application is in the synthesis of compounds with antimicrobial activity. Research demonstrates the potential of this compound derivatives in combating various bacterial and fungal infections, making them valuable in medicinal chemistry (Wanjari, 2020)(Wanjari, 2020).

Safety and Hazards

While specific safety and hazard information for 2-Amino-1-(p-tolyl)ethanone is not available, it’s important to note that aromatic amines, which this compound is a type of, can significantly harm human health and the environment .

Biochemical Analysis

Cellular Effects

2-Amino-1-(p-tolyl)ethanone has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular components can lead to changes in cellular behavior, which are essential for understanding its potential therapeutic applications .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability, degradation, and long-term effects on cellular function are important factors to consider. Studies have shown that the compound can undergo various reactions, which may affect its stability and activity over time . Understanding these temporal effects is essential for its application in research and development.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Studies on similar compounds have shown that dosage plays a crucial role in determining the compound’s efficacy and safety . Understanding these dosage effects is vital for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The regulation of these pathways is essential for maintaining cellular homeostasis and understanding the compound’s role in metabolism

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. It interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these processes is crucial for its potential therapeutic applications and its role in cellular function.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

2-amino-1-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFAHIJREMQVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10328409
Record name 2-Amino-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69872-37-3
Record name 2-Amino-1-(4-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10328409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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